molecular formula C17H18Cl2N4O3 B2552647 2-(2,4-dichlorophenoxy)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide CAS No. 1797814-11-9

2-(2,4-dichlorophenoxy)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide

Cat. No.: B2552647
CAS No.: 1797814-11-9
M. Wt: 397.26
InChI Key: PBNANGCPIHSZJY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18Cl2N4O3 and its molecular weight is 397.26. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive Effects

One of the notable applications of derivatives closely related to the specified compound is their antinociceptive effect, as demonstrated by the study of Navarrete-Vázquez et al. (2016). They discovered a compound with significant σ1 receptor affinity and selectivity, which, upon administration, produced a reduction in formalin-induced nociception, indicating potential for treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis of novel compounds has led to the discovery of structures with potent antimicrobial and antifungal activities. Majithiya and Bheshdadia (2022) synthesized derivatives that showed significant activity against selected bacterial and fungal strains, highlighting their potential as new agents in combating microbial infections (Majithiya & Bheshdadia, 2022).

Neuroprotective and Antiviral Activities

Furthermore, research into novel anilidoquinoline derivatives has shown promising therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. Ghosh et al. (2008) synthesized a derivative that exhibited significant antiviral and antiapoptotic effects, suggesting a new avenue for addressing viral neurological diseases (Ghosh et al., 2008).

Synthetic Methodologies and Chemical Properties

The exploration of synthetic methodologies and chemical properties of similar compounds has also been a significant area of interest. Studies have established efficient synthetic routes and characterized the structural aspects of these compounds, providing a foundation for further pharmacological exploration and potential industrial applications. For instance, the work of Lei et al. (2017) on the synthesis of thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as important intermediates showcases the ongoing efforts to explore the chemical properties and synthetic possibilities of these compounds (Lei et al., 2017).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3/c18-12-1-2-15(14(19)9-12)26-11-16(24)21-10-13-3-4-20-17(22-13)23-5-7-25-8-6-23/h1-4,9H,5-8,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNANGCPIHSZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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